[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Overview
Description
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a complex organic compound that features a piperidine ring, a benzyl group, and an amino acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Amino Acid Moiety: The amino acid moiety is introduced through a series of reactions, including amide bond formation and subsequent functional group transformations.
Industrial Production Methods
In an industrial setting, the production of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenated compounds and strong bases or acids are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets.
Medicine: It may be investigated for its potential therapeutic effects, including its role as a precursor to pharmacologically active compounds.
Industry: The compound can be used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets. The piperidine ring and the benzyl group may play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and other piperidine-based molecules share structural similarities with [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid.
Benzyl Compounds: Benzylamine and benzyl alcohol are examples of compounds with similar benzyl groups.
Uniqueness
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(16-24(17-22(26)27)20-9-5-2-6-10-20)23-13-11-19(12-14-23)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGMBPPMDAQSQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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